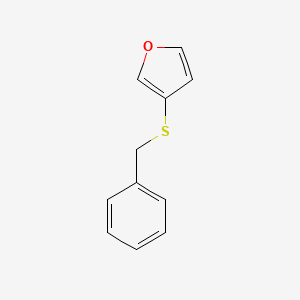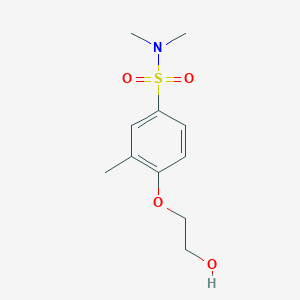![molecular formula C9H8F3NS2 B13722706 [3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
[3-(Trifluoromethyl)benzyl]carbamodithioic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Trifluoromethyl)benzyl]carbamodithioic Acid is an organic compound with the molecular formula C9H8F3NS2. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a carbamodithioic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, making this compound significant in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)benzyl]carbamodithioic Acid typically involves the reaction of 3-(trifluoromethyl)benzylamine with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium hydroxide are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioic acid moiety to thiols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Solvents: Reactions are often carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include trifluoromethyl-substituted benzyl derivatives, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[3-(Trifluoromethyl)benzyl]carbamodithioic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials science, particularly in the creation of fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of [3-(Trifluoromethyl)benzyl]carbamodithioic Acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or activation of specific biochemical pathways. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylbenzyl structure but lacks the carbamodithioic acid moiety.
Trifluoromethylbenzyl alcohol: Similar in structure but contains a hydroxyl group instead of the carbamodithioic acid.
Trifluoromethylbenzyl chloride: Contains a chloride group, making it more reactive in substitution reactions.
Uniqueness
The presence of both the trifluoromethyl group and the carbamodithioic acid moiety in [3-(Trifluoromethyl)benzyl]carbamodithioic Acid makes it unique
Eigenschaften
Molekularformel |
C9H8F3NS2 |
|---|---|
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)phenyl]methylcarbamodithioic acid |
InChI |
InChI=1S/C9H8F3NS2/c10-9(11,12)7-3-1-2-6(4-7)5-13-8(14)15/h1-4H,5H2,(H2,13,14,15) |
InChI-Schlüssel |
FFOICAITUQDMGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


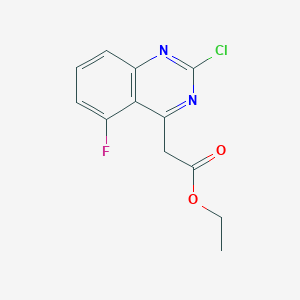
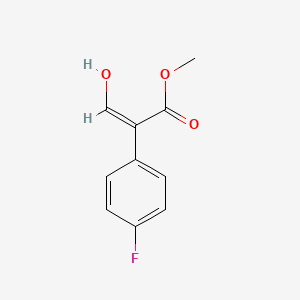
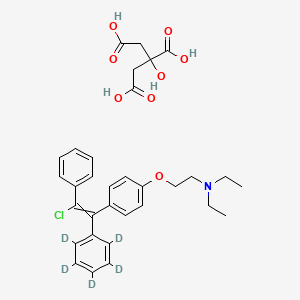

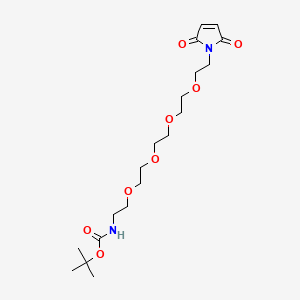
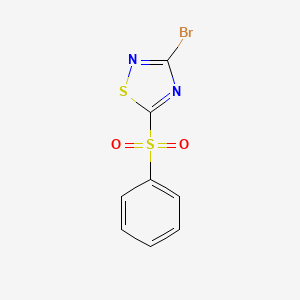


![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)
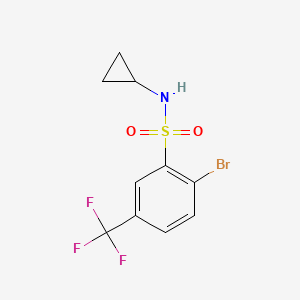
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
